molecular formula C14H19NO2 B13043736 N-Cyclohexyl-3-hydroxy-N-methylbenzamide

N-Cyclohexyl-3-hydroxy-N-methylbenzamide

Cat. No.: B13043736
M. Wt: 233.31 g/mol
InChI Key: VDDMBZPZLZRQAM-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . This compound is characterized by a benzamide structure with a cyclohexyl group and a hydroxyl group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-3-hydroxy-N-methylbenzamide typically involves the reaction of 3-hydroxybenzoic acid with cyclohexylamine and N,N-diisopropylethylamine in the presence of a coupling reagent such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) . The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-3-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and halogenating agents like thionyl chloride (SOCl2) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-oxo-N-cyclohexyl-N-methylbenzamide, while reduction of the amide group can produce N-cyclohexyl-3-hydroxy-N-methylamine .

Scientific Research Applications

N-Cyclohexyl-3-hydroxy-N-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding to target proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-cyclohexyl-3-hydroxy-N-methylbenzamide

InChI

InChI=1S/C14H19NO2/c1-15(12-7-3-2-4-8-12)14(17)11-6-5-9-13(16)10-11/h5-6,9-10,12,16H,2-4,7-8H2,1H3

InChI Key

VDDMBZPZLZRQAM-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC(=CC=C2)O

Origin of Product

United States

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